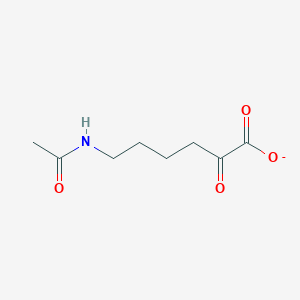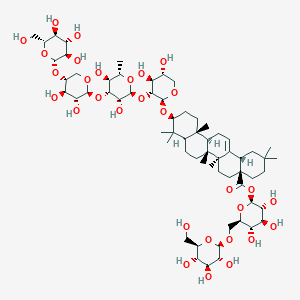
1,6-Dihydroxy-2-methylcyclohexa-2,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-dihydroxy-2-methylcyclohexa-2,4-diene-1-carboxylate is the conjugate base of 1,6-dihydroxy-2-methylcyclohexa-2,4-dienecarboxylic acid; major species at pH 7.3. It is a conjugate base of a 1,6-dihydroxy-2-methylcyclohexa-2,4-dienecarboxylic acid.
Scientific Research Applications
Synthesis and Reactivity
- Cyclohexadienes, similar to the chemical structure of interest, are used in the synthesis of bicyclo[2.2.2]octene derivatives. These compounds show potential in creating regioisomeric mixtures and regiospecific products in cycloaddition reactions (Rao & Bhaskar, 1993).
- Studies have explored the preparation of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate and its transformations through dehydration, hydrolysis, acetylation, reduction, and epoxidation, along with its Diels–Alder reaction (Sirat, Thomas, & Tyrrell, 1979).
- The stereoselectivity of epoxidation of substituted cyclohexa-1,4-dienes has been examined, revealing the influence of steric hindrance and the cis-directing effect of methoxycarbonyl groups (Mah, Sirat, & Thomas, 1979).
Chemical Transformations and Derivatives
- Research on the preparation of ethyl and isopropyl dienol ethers and esters from Hagemann's ester demonstrates the versatility of cyclohexadiene derivatives in synthesizing various functionalized compounds (Baker et al., 1984).
- The synthesis of 6β-hydroxyshikimic acid from dihydroxycyclohexadiene-carbonitrile and methyl dihydroxycyclohexadiene-carboxylate shows the potential of cyclohexadiene derivatives in creating bioactive compounds (Blacker et al., 1995).
Organic Chemistry and Polymer Science
- Studies on methyl methacrylate oligomers demonstrate the application of diene copolymers in creating functionalized oligomers with potential in novel block copolymer synthesis (Ebdon, Flint, & Hodge, 1989).
- Research into alkyl radical generation using cyclohexa-1,4-diene-3-carboxylates illustrates their use in studying radical chemistry and reaction mechanisms (Binmore, Cardellini, & Walton, 1997).
properties
Product Name |
1,6-Dihydroxy-2-methylcyclohexa-2,4-diene-1-carboxylate |
|---|---|
Molecular Formula |
C8H9O4- |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1,6-dihydroxy-2-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-5-3-2-4-6(9)8(5,12)7(10)11/h2-4,6,9,12H,1H3,(H,10,11)/p-1 |
InChI Key |
LHEBXDITPBTHSR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC(C1(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



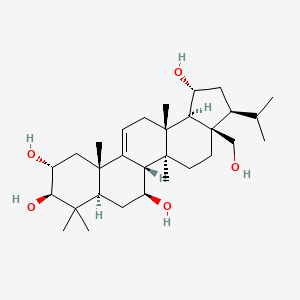
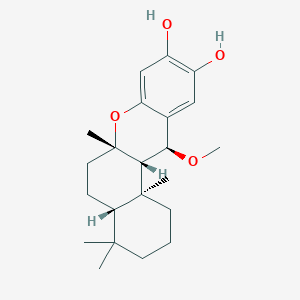


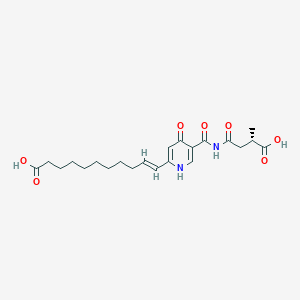
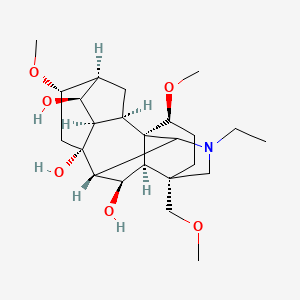
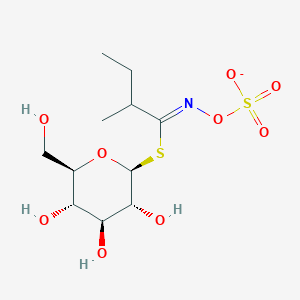
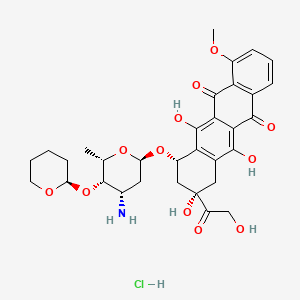
![2-[[4-[(1-Methyl-2-oxo-4-quinolinyl)oxy]-1-oxobutyl]amino]benzoic acid methyl ester](/img/structure/B1259889.png)

